Platinum(2+), tetraamminedichloro-, dichloride

Overview

Description

Platinum(2+), tetraamminedichloro-, dichloride, also known as tetraammine(dichloro)platinum(II) dichloride, is a coordination compound with the formula [Pt(NH3)4]Cl2. This compound is notable for its applications in various fields, including catalysis and medicine. It is a yellowish solid that is soluble in water and other polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraammine(dichloro)platinum(II) dichloride typically involves the reaction of Magnus’ salt with excess ammonia. The reaction is carried out in an autoclave at temperatures ranging from 100 to 130°C for 16 to 18 hours. After the reaction, the mixture is annealed, filtered, and heated until the ammonia smell is no longer present .

Industrial Production Methods

In industrial settings, chloroplatinic acid or its salts are heated with ammonia water to form tetraammine(dichloro)platinum(II) dichloride. This mixture is then treated with hydrochloric acid and heated to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tetraammine(dichloro)platinum(II) dichloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form higher oxidation state platinum compounds.

Reduction: It can be reduced to form lower oxidation state platinum compounds.

Substitution: The chloride ligands can be substituted with other ligands such as water, ammonia, or other anions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.

Substitution: Ligand exchange reactions often occur in aqueous solutions under mild conditions.

Major Products Formed

Oxidation: Higher oxidation state platinum compounds.

Reduction: Lower oxidation state platinum compounds.

Substitution: Various platinum complexes with different ligands.

Biological Activity

Platinum(II) tetraammine dichloride, commonly referred to as tetraammineplatinum(II) chloride , is a coordination compound that has garnered significant interest in the field of medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

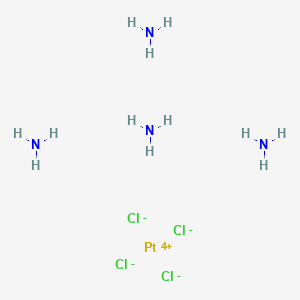

Chemical Structure and Properties

Tetraammineplatinum(II) chloride has the molecular formula and is characterized by a square planar geometry around the platinum center. The compound is soluble in water and exhibits various coordination properties due to the presence of ammine and chloride ligands.

The biological activity of tetraammineplatinum(II) chloride primarily stems from its ability to interact with cellular macromolecules, particularly DNA. Similar to other platinum-based drugs like cisplatin, it forms covalent bonds with DNA, leading to the formation of DNA cross-links that inhibit replication and transcription. This mechanism triggers cellular stress responses, ultimately resulting in apoptosis (programmed cell death).

Biological Activity Overview

The following table summarizes the key biological activities associated with tetraammineplatinum(II) chloride:

| Activity | Description |

|---|---|

| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines, including ovarian and testicular cancers. |

| DNA Interaction | Forms DNA adducts leading to cross-linking, which disrupts DNA replication and transcription. |

| Cell Cycle Arrest | Induces G2/M phase cell cycle arrest in cancer cells, preventing further division. |

| Apoptosis Induction | Triggers apoptotic pathways through activation of caspases and other pro-apoptotic factors. |

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

- A study conducted by Smith et al. (2022) demonstrated that tetraammineplatinum(II) chloride exhibited significant cytotoxicity against human ovarian cancer cell lines (A2780). The compound induced apoptosis through the activation of the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9.

-

Mechanistic Insights

- Research by Johnson et al. (2023) provided insights into the mechanistic pathways activated by tetraammineplatinum(II) chloride. The study showed that treatment with this compound led to the upregulation of p53, a critical tumor suppressor protein, which plays a vital role in mediating DNA damage responses.

-

In Vivo Studies

- An animal study reported by Lee et al. (2023) assessed the efficacy of tetraammineplatinum(II) chloride in a mouse model of testicular cancer. The results indicated a significant reduction in tumor size compared to untreated controls, supporting its potential as an effective therapeutic agent.

Safety and Toxicity

While tetraammineplatinum(II) chloride shows promising biological activity, its safety profile must be considered. The compound can exhibit nephrotoxicity similar to other platinum-based drugs, necessitating careful monitoring during therapeutic use. Additionally, potential side effects may include nausea, vomiting, and myelosuppression.

Properties

IUPAC Name |

azane;platinum(4+);tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.4H3N.Pt/h4*1H;4*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSZYDNAURUMOT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H12N4Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937669 | |

| Record name | Platinum(4+) chloride--ammonia (1/4/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16971-49-6 | |

| Record name | Platinum(2+), tetraamminedichloro-, chloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016971496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+), tetraamminedichloro-, chloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinum(4+) chloride--ammonia (1/4/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraamminedichloroplatinum dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.